

Spiro[4.5]decan-2-amine HCl: NMR Profiling & Structural Analysis Guide

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Compound of Interest

Compound Name:	<i>Spiro[4.5]decan-2-amine hydrochloride</i>
CAS No.:	2126-95-6
Cat. No.:	B2432699

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Executive Summary & Application Context

Spiro[4.5]decan-2-amine hydrochloride (CAS: 2126-95-6) represents a class of "conformationally restricted" amine scaffolds.[1] Unlike linear alkyl amines, the spiro-fusion locks the relative orientation of the five- and six-membered rings, creating a distinct 3D vector for substituent display.

Why this analysis matters:

- **Structural Verification:** The spiro center renders adjacent protons diastereotopic, creating complex splitting patterns often mistaken for impurities.
- **Isomer Differentiation:** Distinguishing the 2-amine (5-ring substituted) from the 8-amine (6-ring substituted) or 1-amine isomers is critical for structure-activity relationship (SAR) integrity.

Structural & Synthetic Logic

Before interpreting the spectra, one must understand the connectivity and symmetry breaking caused by the amine substituent.

Molecule Structure & Numbering

The spiro[4.5]decane system consists of a cyclopentane ring fused to a cyclohexane ring at a single carbon (C5).

- Formula:

(HCl salt)

- Chirality: The introduction of the amine at C2 creates a chiral center. In an achiral environment, the enantiomers give identical NMR signals, but the protons within the same molecule become diastereotopic due to the chiral center and the rigid spiro framework.

Synthesis Pathway (Origin of Impurities)

Understanding the synthesis helps identify potential spectral artifacts.

- Precursor: Spiro[4.5]decan-2-one.[\[2\]](#)
- Reaction: Reductive amination (e.g.,
,
).
• Key Impurity: Residual alcohol (Spiro[4.5]decan-2-ol) from direct ketone reduction, appearing as a multiplet ~3.8-4.0 ppm (alpha-H) in

NMR.

Comparative NMR Analysis (H, C)

Experimental Setup

- Solvent: DMSO-

is recommended over

or

.

- Reason: It preserves the ammonium (

) signal (integral = 3H), allowing confirmation of the salt form.

causes H/D exchange, erasing this signal.

- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Spectrum Analysis (400 MHz, DMSO-)

Chemical Shift (, ppm)	Multiplicity	Integral	Assignment	Structural Insight
8.00 - 8.30	Broad Singlet	3H		Ammonium protons. Broadening indicates H-bonding/exchange.
3.45 - 3.65	Multiplet	1H	H2 (Alpha-CH)	Deshielded by and inductive effect. Position is characteristic of 5-ring amines.
1.90 - 2.10	Multiplet	2H	H1/H3 (Beta)	Diastereotopic protons on the 5-ring adjacent to the amine.
1.60 - 1.80	Multiplet	2H	H1'/H3'	The other diastereotopic pair on the 5-ring.
1.30 - 1.55	Broad Multiplet	8H	H6-H9	Cyclohexane ring protons. Broad overlapping envelope typical of spiro-6-rings.
1.10 - 1.30	Multiplet	2H	H4 (Gamma)	Protons adjacent to the spiro center on the 5-ring.

Critical Analysis Point - Diastereotopicity: Unlike simple cyclopentylamine, the spiro[4.5] system combined with the C2 chiral center makes the protons on C1 and C3 magnetically nonequivalent. You will not see simple triplets/quintets. Expect complex higher-order multiplets (dt or ddd like) for the 5-ring protons.

C NMR Spectrum Analysis (100 MHz, DMSO-)

Chemical Shift (, ppm)	Carbon Type	Assignment	Structural Insight
52.0 - 54.0	CH	C2 (Alpha)	Diagnostic signal. Shifted upfield relative to alcohol (~70 ppm).
40.0 - 44.0	Cq	C5 (Spiro)	Quaternary Carbon. Low intensity. Key for confirming spiro fusion.
38.0 - 40.0		C1/C3	Beta-carbons in the 5-ring.
34.0 - 36.0		C6/C10	Alpha to spiro center in the 6-ring.
23.0 - 26.0		C7/C8/C9	Distal cyclohexane carbons.

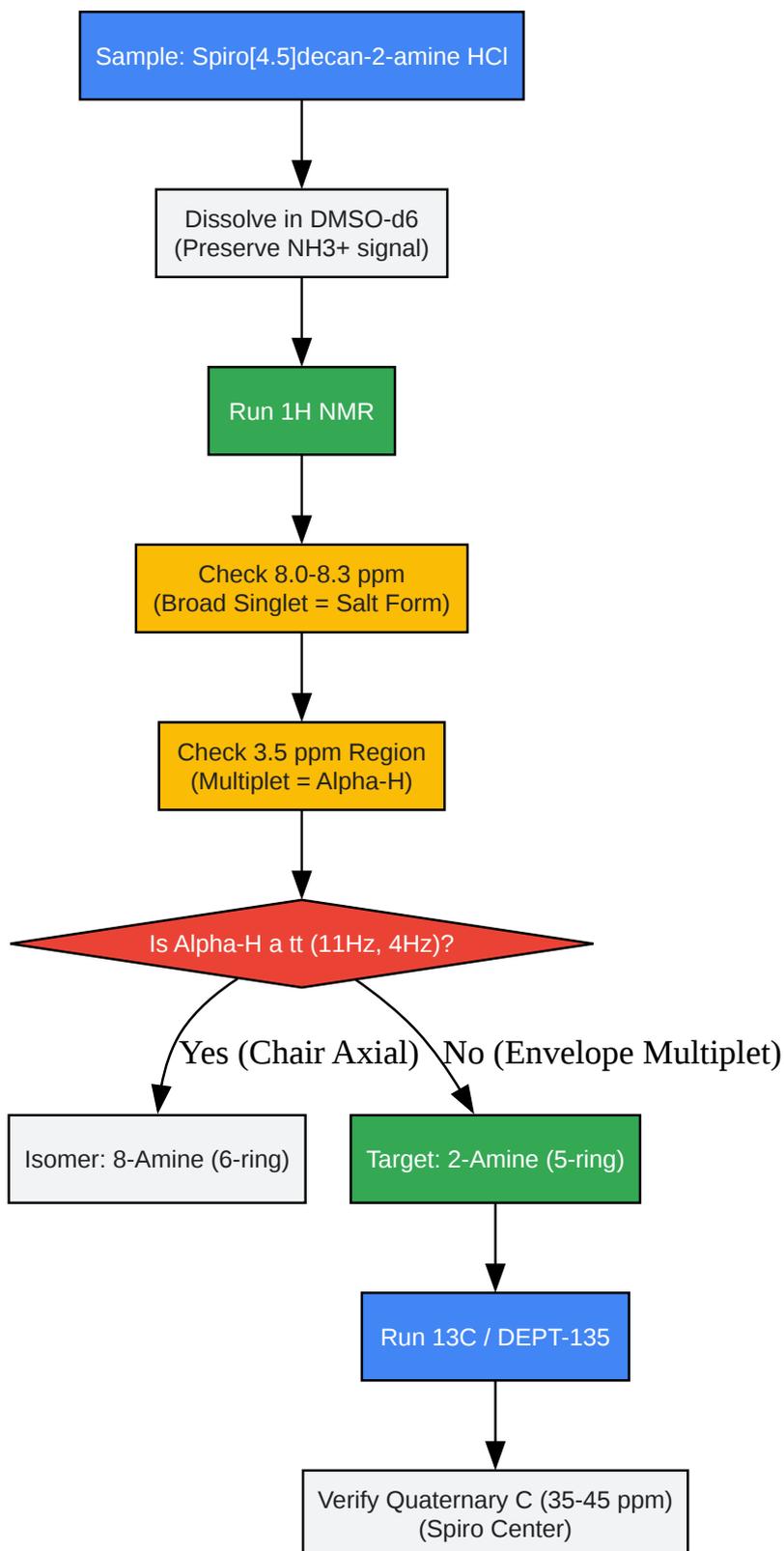
Comparison: 2-Amine vs. 8-Amine Isomer

Distinguishing the 2-amine (5-ring) from the 8-amine (6-ring) is a common challenge.

Feature	Spiro[4.5]decan-2-amine	Spiro[4.5]decan-8-amine
Symmetry	Lower. The 5-ring substitution breaks symmetry effectively.	Higher. The 8-pos is distal; the molecule may possess a plane of symmetry (meso-like) if achiral at the spiro center.
Alpha-H Multiplicity	Complex multiplet (5-ring envelope conformation).	(triplet of triplets) typical of axial H in cyclohexane chair.
Cq Shift (Spiro)	Closer to amine (beta-effect from 5-ring).	Further from amine (delta-effect).

Visualization of Analysis Workflow

The following diagram illustrates the logical flow for confirming the structure and assigning signals, distinguishing it from common isomers.



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Figure 1: Decision tree for confirming Spiro[4.5]decan-2-amine structure and ruling out the 8-amine isomer.

Experimental Protocol: Self-Validating Assignment

To ensure authoritative identification, follow this "Self-Validating" protocol using 2D NMR correlations.

- Preparation: Dissolve 10-15 mg of the HCl salt in 0.6 mL DMSO-
.
- 1D Proton: Acquire standard spectrum. Integrate the broad singlet at ~8.1 ppm. If integral < 2.5H, the salt may be partially free-based or wet (proton exchange).
- COSY (Correlation Spectroscopy):
 - Identify the Alpha-H at 3.5 ppm.
 - Trace cross-peaks to H1/H3 (1.9-2.1 ppm).
 - Validation: The Alpha-H should NOT show correlations to the broad cyclohexane envelope (1.3-1.5 ppm) except via weak long-range coupling. If it couples strongly to the main envelope, suspect the 8-amine isomer.
- HSQC (Heteronuclear Single Quantum Coherence):
 - Correlate the Alpha-H to the Alpha-C (~53 ppm).
 - Identify the Spiro Carbon (C5) by its absence in HSQC (quaternary).
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Look for correlation from Alpha-H to the Spiro Carbon (C5). This 3-bond coupling () definitively links the amine-bearing ring to the spiro junction.

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Sources

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